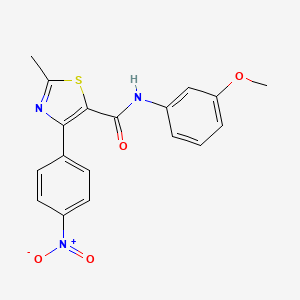

N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring fused with aromatic substituents, specifically a methoxyphenyl group and a nitrophenyl group. Its molecular formula is C17H16N2O3S with a molecular weight of approximately 369.4 g/mol. The presence of the carboxamide functional group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that thiazole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells, which are critical mechanisms for anticancer activity. For instance, compounds similar to this thiazole derivative have demonstrated IC50 values as low as 1.14 μg/mL against MCF-7 breast cancer cells .

A detailed table summarizing the anticancer activity of related thiazole derivatives is presented below:

| Compound Name | Structure | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | TBD | Inhibits tubulin polymerization |

| Thiazole derivative A | Structure | 1.14 | Induces apoptosis |

| Thiazole derivative B | Structure | 2.41 | Induces apoptosis |

Antimicrobial Activity

In addition to its anticancer effects, thiazole derivatives have been noted for their antimicrobial properties. The unique combination of functional groups within this compound may enhance its effectiveness against various microbial strains .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly influence their biological activity. For example:

- The presence of electron-donating groups (like methoxy) at specific positions enhances anticancer activity.

- The introduction of nitro groups can increase the compound's ability to interact with biological targets.

Research has shown that modifications to the phenyl rings and the thiazole core can lead to compounds with improved efficacy and selectivity towards cancer cells while minimizing cytotoxicity towards normal cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

- Synthesis : Efficient synthetic routes involving multi-step reactions have been developed to produce high yields of this compound. These methods often utilize environmentally friendly conditions and recyclable catalysts .

- In Vitro Studies : In vitro assays demonstrate that this compound can significantly reduce cell viability in various cancer cell lines while showing minimal toxicity to normal cells at similar concentrations .

- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action .

科学的研究の応用

Anticancer Activity

Numerous studies have documented the anticancer potential of thiazole derivatives, including N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide. The compound has been investigated for its effects on various cancer cell lines.

Case Studies

- Cell Line Studies :

- Structure-Activity Relationship (SAR) :

Other Biological Activities

Beyond anticancer effects, this compound has been explored for other biological activities:

- Anti-inflammatory Properties : Some thiazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although more research is needed to confirm these findings.

化学反応の分析

Carboxamide Group Reactivity

- Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the carboxamide may hydrolyze to the corresponding carboxylic acid.

- Conditions : Reflux in 6M HCl or 10% NaOH at 80–100°C.

- Nucleophilic Substitution : The amide nitrogen can react with alkyl/aryl halides to form secondary or tertiary amides .

Nitro Group Reduction

- The 4-nitrophenyl group can undergo catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield a 4-aminophenyl derivative.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiazole ring and nitrophenyl group direct EAS to specific positions:

- Nitration/Sulfonation : Occurs preferentially on the electron-rich methoxyphenyl ring.

- Halogenation : Bromination or chlorination at the thiazole’s 5-position (activated by the carboxamide) .

Cross-Coupling Reactions

The thiazole core may participate in:

- Suzuki-Miyaura Coupling : Requires a halogen substituent (not present in the parent compound but feasible in derivatives) .

- Buchwald-Hartwig Amination : For installing amino groups via palladium catalysis .

Biological Activity Modulation

- Methoxy Group Demethylation : Under strong acids (HBr/AcOH), the methoxy group converts to a hydroxyl group, altering pharmacokinetics .

- Thiazole Ring Modifications : Oxidation of the sulfur atom or alkylation at nitrogen alters bioactivity (e.g., COX inhibition) .

Reaction Data Table

Mechanistic Insights

- Carboxamide Formation : Proceeds via activation of the carboxylic acid to a mixed anhydride or acid chloride, followed by nucleophilic attack by 3-methoxyaniline (Figure 1) .

- Nitro Group Reduction : Follows a stepwise electron-transfer mechanism, forming nitroso and hydroxylamine intermediates before the amine.

Stability and Degradation

特性

IUPAC Name |

N-(3-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-11-19-16(12-6-8-14(9-7-12)21(23)24)17(26-11)18(22)20-13-4-3-5-15(10-13)25-2/h3-10H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRPQNPEGLBCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。